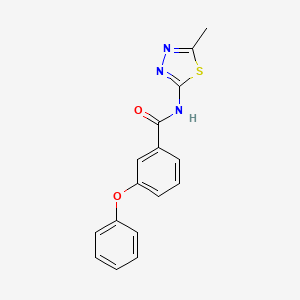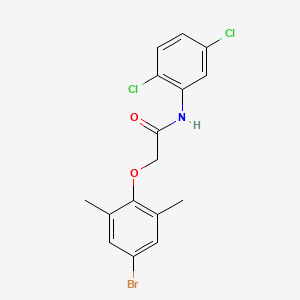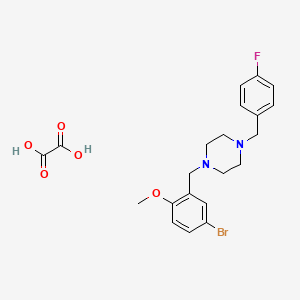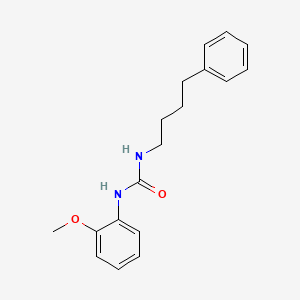![molecular formula C25H34N4O B5018806 Pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone](/img/structure/B5018806.png)
Pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone is a complex organic compound that features a pyrrolidine ring, a quinoline moiety, and a piperidine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. One common route includes the following steps:
Preparation of Quinoline Intermediate: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Formation of Piperidine Intermediate: The piperidine ring can be formed via the hydrogenation of pyridine derivatives.
Coupling Reaction: The quinoline and piperidine intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
Pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoline moiety may interact with DNA or proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The pyrrolidine ring contributes to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol: Similar in structure but lacks the piperidine moiety.
2-(Pyrrolidin-1-yl)pyrimidines: Contains a pyrimidine ring instead of a quinoline moiety.
4-(Pyrrolidin-1-yl)benzonitrile: Features a benzonitrile group instead of a quinoline moiety.
Uniqueness
Pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone is unique due to its combination of a quinoline moiety, a piperidine ring, and a pyrrolidine ring, which together confer specific biological activities and potential therapeutic applications that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c30-25(29-13-1-2-14-29)21-8-17-28(18-9-21)23-10-15-27(16-11-23)19-22-6-3-5-20-7-4-12-26-24(20)22/h3-7,12,21,23H,1-2,8-11,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLUHOPCWKILAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5018738.png)
![4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B5018740.png)
![4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018748.png)
![2-(3,5-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B5018751.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5018753.png)
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B5018762.png)
![N-(4-methylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide](/img/structure/B5018770.png)
![1-[4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5018778.png)

![methyl 4-{[1-(2,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5018814.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5018830.png)
